![molecular formula C12H15F3N2 B1305076 1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine CAS No. 94022-97-6](/img/structure/B1305076.png)
1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine
Overview
Description
1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine is a useful research compound. Its molecular formula is C12H15F3N2 and its molecular weight is 244.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine, also known as Trifluoromethylphenylpiperazine (TFMPP), are the serotonin receptors. It has affinity for the 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-HT 2A, and 5-HT 2C receptors . These receptors play a crucial role in regulating mood, anxiety, and happiness.
Mode of Action
TFMPP functions as a full agonist at all its target sites except the 5-HT 2A receptor, where it acts as a weak partial agonist or antagonist . This means that it binds to these receptors and activates them, leading to an increase in the effects of serotonin. At the 5-ht 2a receptor, it either weakly activates the receptor or prevents it from being activated .
Biochemical Pathways
The activation of serotonin receptors by TFMPP affects various biochemical pathways. The most significant of these is the serotonin pathway, which is involved in the regulation of mood, appetite, and sleep. By activating serotonin receptors, TFMPP increases the effects of serotonin, which can lead to changes in these physiological processes .
Pharmacokinetics
TFMPP is metabolized in the liver by enzymes CYP2D6, CYP1A2, and CYP3A4 . This metabolism process affects the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which in turn impact its bioavailability.
Result of Action
The activation of serotonin receptors by TFMPP leads to an increase in the effects of serotonin. This can result in changes in mood, appetite, and sleep. Tfmpp is rarely used by itself due to its tendency to reduce locomotor activity and produce aversive effects in animals .
Action Environment
The action, efficacy, and stability of TFMPP can be influenced by various environmental factors. For instance, the presence of other substances, such as benzylpiperazine (BZP), can alter its effects. More commonly, TFMPP is co-administered with BZP, which acts as a norepinephrine and dopamine releasing agent . The combination of BZP and TFMPP produces effects that crudely mimic those of MDMA .
Biological Activity
1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine is a compound that has attracted attention in medicinal chemistry due to its unique structural properties and potential biological activities. Characterized by a piperazine ring substituted with a trifluoromethylphenyl group, this compound exhibits properties that suggest applications in pharmacology, particularly in the modulation of neurotransmitter systems and potential therapeutic uses.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
The synthesis typically involves nucleophilic substitution reactions, where piperazine reacts with appropriate benzyl halides under basic conditions. This method allows for the introduction of the trifluoromethyl group, which enhances the compound's reactivity and biological profile.
The primary mechanism of action for this compound involves its interaction with various neurotransmitter receptors, particularly histamine receptors. By binding to these receptors, the compound can inhibit the action of histamine, potentially reducing allergic responses and inflammation. This mechanism indicates its potential utility in treating allergic conditions and possibly other inflammatory diseases.
Biological Activity
Research has shown that compounds containing trifluoromethyl groups often exhibit enhanced biological activities compared to their non-fluorinated analogs. For instance:
- Histamine Receptor Modulation : The interaction with histamine receptors suggests potential applications in treating allergies and asthma.
- Dopamine Receptor Antagonism : Similar piperazine derivatives have been studied for their ability to antagonize dopamine receptors, indicating potential antipsychotic properties .
- Inhibition of Enzymatic Activity : Studies on related compounds have demonstrated that trifluoromethyl substitutions can enhance inhibitory effects on certain enzymes, which may be relevant for therapeutic applications .
Table 1: Summary of Biological Activities
Case Study: Histamine Receptor Interaction
A study investigating the interaction of this compound with histamine receptors demonstrated significant inhibition of histamine-induced responses in vitro. This suggests potential therapeutic applications in managing allergic reactions and inflammatory conditions.
Case Study: Dopaminergic Activity
Research into similar compounds has shown that modifications at the piperazine ring can lead to selective antagonism of dopamine D3 receptors, which are implicated in various psychiatric disorders. This highlights the potential for this compound as a candidate for further development in psychopharmacology .
Scientific Research Applications
Medicinal Chemistry
1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine has shown potential in the following areas:
- Histamine Receptor Interaction : The compound interacts with histamine receptors, inhibiting histamine's action, which may lead to therapeutic applications in treating allergic conditions and inflammation.
- Psychopharmacological Studies : Research indicates that derivatives of this compound may exhibit psychotropic effects similar to imipramine-like drugs, suggesting potential uses in treating mood disorders .
Material Science
The compound's unique properties make it suitable for various applications in material science:
- Gas Chromatography : It has been utilized as a stationary phase in gas chromatography, showing good selectivity for separating various compounds.
Therapeutic Applications
A study investigated the effects of this compound on mice, focusing on its interaction with serotonin receptors. The results demonstrated that the compound could normalize social behavioral deficits induced by isolation, indicating its potential role in treating social anxiety or depression .
Chemical Reaction Mechanisms
Research into the chemical reactivity of this compound revealed its ability to participate in various chemical reactions due to the electron-withdrawing nature of the trifluoromethyl group. This feature enhances its utility in synthesizing other complex organic molecules.
Data Tables
Properties
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)11-4-2-1-3-10(11)9-17-7-5-16-6-8-17/h1-4,16H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBOPIADUICXHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60240288 | |
Record name | 1-((2-(Trifluoromethyl)phenyl)methyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60240288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94022-97-6 | |
Record name | 1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94022-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-((2-(Trifluoromethyl)phenyl)methyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094022976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-((2-(Trifluoromethyl)phenyl)methyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60240288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[[2-(trifluoromethyl)phenyl]methyl]piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.314 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-((2-(TRIFLUOROMETHYL)PHENYL)METHYL)PIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8NTG95PHF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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